2,4,6-Tribromobenzene-1,3,5-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWNUUQRAHIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187199 | |
| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-82-3 | |
| Record name | Phloroglucinol, 2,4,6-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloroglucinol, tribromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursors
Established Synthetic Pathways
The primary and most well-documented method for the synthesis of 2,4,6-tribromobenzene-1,3,5-triol is the direct bromination of phloroglucinol (B13840). This electrophilic aromatic substitution reaction is characteristic of the highly activated nature of the phloroglucinol ring.
Bromination of Phloroglucinol: Mechanistic Principles and Reaction Optimization
The synthesis of this compound is most commonly achieved through the direct bromination of phloroglucinol. Phloroglucinol is a highly activated aromatic compound due to the presence of three hydroxyl groups, which are strong activating groups and ortho-, para-directors. This high reactivity allows for the substitution of the hydrogen atoms at the 2, 4, and 6 positions with bromine.
The reaction is typically carried out by treating an aqueous solution of phloroglucinol with a solution of bromine. The hydroxyl groups of phloroglucinol exist in equilibrium with their keto tautomers, and it is the enol form that is highly susceptible to electrophilic attack. The reaction proceeds in a stepwise manner, with the addition of each bromine atom further influencing the reactivity of the ring. However, the high activation of the ring makes it challenging to selectively produce mono- or di-substituted products, with the reaction favoring the formation of the fully substituted this compound.
Optimization of this reaction involves careful control of stoichiometry. The use of at least three equivalents of bromine is necessary to ensure complete tribromination. The reaction conditions, such as temperature and reaction time, can also be adjusted to influence the outcome.
Strategic Considerations for Yield and Purity in Production
Achieving high yield and purity in the synthesis of this compound requires careful attention to several factors. The choice of solvent can impact the reaction rate and the solubility of both the starting material and the product. While water is a common solvent, the use of other solvents or solvent mixtures may offer advantages in specific applications.
Purification of the crude product is crucial for obtaining a high-purity compound. Common purification techniques include recrystallization from a suitable solvent. The selection of the recrystallization solvent is critical to ensure high recovery of the purified product while effectively removing impurities. In some cases, washing the crude product with specific solvents can help remove unreacted starting materials or byproducts. For instance, techniques used in the purification of analogous compounds, such as washing with dichloromethane (B109758) followed by precipitation, can be adapted to enhance the purity of this compound. dtic.mil The use of decolorizing agents, such as activated carbon, can also be employed to remove colored impurities.
Exploration of Precursor Compounds in Synthetic Routes
While phloroglucinol is the most direct precursor, other starting materials can be considered for the synthesis of this compound. These alternative routes may offer advantages in terms of cost, availability of starting materials, or the ability to introduce other functional groups.
One potential alternative precursor is 1,3,5-tribromobenzene (B165230). This compound can be synthesized from aniline (B41778) through a series of reactions including bromination and a Sandmeyer reaction. Subsequent hydroxylation of 1,3,5-tribromobenzene would be required to yield the desired product. Although this route is more complex than the direct bromination of phloroglucinol, it provides a pathway from a different starting material. An efficient two-step synthesis of a related compound, 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde (Rubin's aldehyde), from 1,3,5-tribromobenzene has been reported, highlighting the utility of this precursor in accessing highly substituted benzene (B151609) rings. znaturforsch.comznaturforsch.com
Another potential starting point is 1,3,5-trimethylbenzene (mesitylene). A synthetic route starting from mesitylene (B46885) to produce a related triazido-tricyanobenzene derivative has been described, which involves bromination of the aromatic ring as a key step. researchgate.net A similar strategy could potentially be adapted, where mesitylene is first brominated and then the methyl groups are converted to hydroxyl groups.
| Precursor Compound | Synthetic Advantage/Disadvantage |
| Phloroglucinol | Advantage: Direct, one-step reaction. Disadvantage: High reactivity can make selective substitution difficult. |
| 1,3,5-Tribromobenzene | Advantage: Readily available starting material. Disadvantage: Requires a multi-step synthesis to introduce the hydroxyl groups. |
| 1,3,5-Trimethylbenzene | Advantage: Inexpensive starting material. Disadvantage: Requires multiple steps to introduce both bromine and hydroxyl groups. |
Advancements in Synthetic Efficiency and Scalability
The drive for more efficient and scalable synthetic methods is a constant in chemical manufacturing. For the production of this compound and related compounds, efforts are focused on reducing the number of synthetic steps, improving yields, and developing more environmentally friendly processes.
The development of a two-step synthesis for Rubin's aldehyde from 1,3,5-tribromobenzene, as opposed to a previously reported five-step method, is a clear example of a move towards greater synthetic efficiency in this area of chemistry. znaturforsch.com This trend suggests that future research into the synthesis of this compound may also focus on developing more concise and high-yielding routes from alternative precursors.
Furthermore, the principles of green chemistry are increasingly being applied to synthetic methodologies. This includes the use of less hazardous reagents and solvents, minimizing waste, and developing catalytic methods to replace stoichiometric reagents. While specific advancements in the scalable synthesis of this compound are not extensively documented in publicly available literature, the general trends in chemical synthesis point towards the future development of more sustainable and economically viable production methods.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Phenomena
The parent structure of 2,4,6-Tribromobenzene-1,3,5-triol, phloroglucinol (B13840) (1,3,5-trihydroxybenzene), is one of the most reactive aromatic compounds towards electrophiles. The presence of three hydroxyl groups makes the synthesis of the tribrominated derivative a direct consequence of this high reactivity.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609). The general mechanism involves a two-step process. libretexts.org In the first, rate-determining step, the electrophile attacks the electron-rich π system of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. nih.gov In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic ring. libretexts.org
Substituents already present on a benzene ring profoundly influence the rate and orientation of subsequent electrophilic substitution reactions. uomustansiriyah.edu.iq They are broadly classified into two categories: activating groups, which increase the reaction rate compared to benzene, and deactivating groups, which decrease it. uomustansiriyah.edu.iq
The hydroxyl (-OH) group is a powerful activating group. quora.com This is due to its strong electron-donating resonance effect (+R or +M), where a lone pair of electrons from the oxygen atom is delocalized into the benzene ring. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making it more attractive to electrophiles. quora.comquora.com Although the hydroxyl group also exerts an electron-withdrawing inductive effect (-I) due to oxygen's high electronegativity, the resonance effect is significantly stronger. uomustansiriyah.edu.iq
In the case of phloroglucinol (1,3,5-trihydroxybenzene), the parent compound for this compound, the three hydroxyl groups synergistically activate the ring. Each hydroxyl group directs incoming electrophiles to its ortho and para positions. The positions ortho and para to one hydroxyl group (C2, C4, C6) are also the ortho and para positions for the other two hydroxyls. This immense activation makes the 2, 4, and 6 positions extremely electron-rich and reactive. Consequently, the reaction of phloroglucinol with bromine is very rapid and proceeds readily to completion, yielding this compound, even under mild conditions without a catalyst. cdnsciencepub.com
Table 1: Effect of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Weakly Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Strongly Deactivating | Meta |
| -CHO (Aldehyde) | Deactivating | Strongly Deactivating | Meta |
| -CH₃ (Methyl) | Activating | Weakly Activating | Ortho, Para |
This table summarizes the general influence of various substituents on the rate and regioselectivity of electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq
Nucleophilic Substitution Reactions of Bromine Atoms
While the electron-rich nature of the ring system favors electrophilic substitution, the presence of bromine atoms allows for nucleophilic substitution reactions, where the bromine atoms act as leaving groups.
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be "electron-poor," usually achieved by the presence of strong electron-withdrawing groups. In this compound, while the hydroxyl groups are electron-donating, the cumulative electronegativity of the three bromine atoms and three oxygen atoms can facilitate nucleophilic attack under certain conditions.
A key pathway for such substitutions is the SNAr mechanism. This process generally involves two steps: the nucleophilic attack on the carbon atom bearing the leaving group (a halogen) to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore the aromaticity of the ring.
Research on analogous compounds demonstrates the feasibility of these reactions. For instance, in a highly related system, 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde, the bromine atoms can be displaced by a nucleophile like ammonia. dtic.mil This reaction is carried out in a polar aprotic solvent like DMSO under anhydrous and air-free conditions, leading to the formation of the corresponding triamine derivative. dtic.mil The success of this reaction highlights that even without classic nitro groups, a sufficiently activated substrate can undergo nucleophilic displacement of bromide. The choice of a strong nucleophile and appropriate reaction conditions (e.g., solvent, temperature) is crucial for the reaction to proceed. dtic.milacsgcipr.org
The displacement of bromine atoms from this compound or its derivatives opens synthetic routes to a variety of highly substituted benzene compounds. Each bromine atom can potentially be replaced by a nucleophile, leading to mono-, di-, or tri-substituted products depending on the stoichiometry and reaction conditions.
A pertinent example is the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde, where all three bromine atoms are substituted by amino groups. dtic.mil Another analogous industrial process is the synthesis of phloroglucinol itself from hexachlorobenzene, where the six chlorine atoms are substituted by hydroxyl groups (via alkoxide nucleophiles followed by acidic workup), demonstrating that polyhalogenated benzenes can serve as precursors to polyhydroxylated benzenes through nucleophilic substitution. wikipedia.org These examples underscore the potential of using this compound as a scaffold to create new derivatives by displacing the bromide ions with various nucleophiles such as amines, alkoxides, or thiolates.
Table 2: Examples of Nucleophilic Displacement of Halogens on Aromatic Rings
| Starting Material | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde | Anhydrous Ammonia (NH₃) | 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde | DMSO, dry, air-free dtic.mil |
| Hexachlorobenzene | Alkoxides (e.g., CH₃O⁻) followed by acid | Phloroglucinol (1,3,5-Trihydroxybenzene) | Industrial process wikipedia.org |
This table provides examples of forming substituted benzene derivatives by displacing halogen atoms with nucleophiles.
Redox Chemistry of the Benzenetriol Moiety
The 1,3,5-trihydroxybenzene (phloroglucinol) core of the molecule is redox-active. The hydroxyl groups can undergo oxidation, a process that is central to the antioxidant properties of many polyphenolic compounds. The electrochemical behavior of phloroglucinol has been studied using techniques like cyclic voltammetry. ugd.edu.mkrsc.org
These studies reveal that the oxidation of phloroglucinol is a pH-dependent process. rsc.org The mechanism can vary from a proton-coupled electron transfer (PCET) pathway at lower pH (≤ 9) to a sequential proton-loss electron transfer (SPLET) mechanism at higher pH (> 9). rsc.org The oxidation involves the transfer of electrons and protons from the hydroxyl groups, leading to the formation of transient radical species and potentially more complex oxidized products. The presence of bromine atoms, being electron-withdrawing, would be expected to influence the oxidation potential of the molecule compared to unsubstituted phloroglucinol.
Studies on other benzenetriols, such as the benzene metabolite 1,2,4-benzenetriol, have shown a strong correlation between the ease of oxidation (oxidation potential) and biological activity, suggesting that the redox chemistry of the benzenetriol moiety is a critical determinant of its chemical and biological interactions. nih.gov The oxidation of these compounds can lead to the formation of reactive species like quinones.
Oxidation Reactions of Hydroxyl Groups and Quinone Formation
There is a lack of specific studies detailing the oxidation of the hydroxyl groups of this compound to form corresponding quinone structures. While phenols and hydroquinones are generally susceptible to oxidation to form quinones, the specific conditions and outcomes for this particular tribrominated triol have not been detailed in the available search results.
Reduction Reactions of Bromine Atoms to Hydroxybenzene Derivatives
Elucidation of Reaction Mechanisms and Characterization of Intermediates
Consistent with the lack of detailed studies on its reactivity, information on the elucidation of reaction mechanisms involving this compound and the characterization of any resulting intermediates is also scarce. Mechanistic investigations are foundational to understanding the chemical behavior of a compound, and the absence of such data for this specific molecule indicates a potential area for future research.
In-Depth Spectroscopic and Structural Analysis of this compound
The compound this compound, a halogenated phloroglucinol, is a subject of scientific interest due to its natural origin and potential applications. This article provides a detailed examination of the advanced spectroscopic and structural characterization of this molecule.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FTIR data for this compound is not widely available in surveyed literature, the expected characteristic absorption bands can be predicted based on its structure and comparison with related compounds like 1,3,5-tribromobenzene (B165230) and phloroglucinol (B13840) (1,3,5-benzenetriol).
The FTIR spectrum of this compound would be dominated by features arising from its hydroxyl (-OH) and brominated benzene ring moieties.
Key Expected Vibrational Bands:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
Aromatic C-H Stretching: Although this molecule has no aromatic C-H bonds, this region (around 3000-3100 cm⁻¹) would be conspicuously empty, confirming the full substitution of the aromatic ring's hydrogen atoms.
Aromatic C=C Stretching: Vibrations of the benzene ring are expected to produce several sharp to medium intensity bands in the 1400-1600 cm⁻¹ region. The substitution pattern and the electronic effects of the bromine and hydroxyl groups will influence the exact positions and intensities of these peaks.
C-O Stretching: A strong band corresponding to the stretching vibration of the C-O bond of the phenolic hydroxyl groups is expected to appear in the range of 1150-1250 cm⁻¹.
O-H Bending: In-plane and out-of-plane bending vibrations of the O-H groups would likely result in bands in the 1300-1400 cm⁻¹ and 600-700 cm⁻¹ regions, respectively.
C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the lower frequency region of the spectrum, generally between 500 and 650 cm⁻¹. The presence of three C-Br bonds would likely give rise to one or more strong absorptions in this range.
For comparison, the FTIR spectrum of a related compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, shows characteristic bands for the substituted benzene ring. researchgate.net Similarly, the NIST database for 1,3,5-tribromobenzene shows characteristic absorptions for the C-Br and substituted benzene structure. nist.gov
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |
| C-O Stretch | 1150 - 1250 | Strong |
| O-H Bend | 1300 - 1400 | Medium |
| C-Br Stretch | 500 - 650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.
Direct experimental UV-Vis spectral data for this compound is not readily found in the reviewed literature. However, the expected absorption characteristics can be inferred from its structure. The benzene ring is the primary chromophore. The three hydroxyl groups and three bromine atoms attached to the ring act as auxochromes, which can modify the absorption characteristics of the chromophore.
Both hydroxyl and bromine substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene ring's characteristic absorption bands (typically around 255 nm). This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and bromine atoms. Therefore, it is anticipated that this compound will exhibit a λmax at a wavelength longer than that of unsubstituted benzene. The solvent used for analysis will also influence the exact λmax due to solvatochromic effects.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π* | > 255 | Ethanol or Methanol (B129727) |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state architecture and crystal packing.
While a crystal structure for this compound itself is not available in the searched databases, analysis of related structures provides valuable insights. For instance, the crystal structure of 2,4,6-tribromo-1,3,5-trineopentylbenzene reveals how bulky substituents and bromine atoms dictate the conformation and packing of a heavily substituted benzene ring. rsc.org Another related compound, 2,4,6-tribromotoluene, has its crystal structure reported, showing the interplay of the substituents in the crystal lattice. nih.gov
Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, Halogen Bonding |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating components of a mixture, quantifying their amounts, and purifying compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.
While a specific HPLC method for this compound is not detailed in the surveyed literature, methods for the parent compound, phloroglucinol, and other brominated phenols have been reported. europeanreview.orgnih.govresearchgate.net Based on these, a suitable RP-HPLC method can be proposed. A C18 stationary phase would be effective, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., water with formic or phosphoric acid). The acidic conditions suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. Detection would typically be performed using a UV detector set at the λmax of the compound.
Table 4: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Temperature | Ambient |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its high polarity and low volatility stemming from the three hydroxyl groups, this compound is not suitable for direct GC analysis. The strong intermolecular hydrogen bonding gives it a high boiling point, and the polar hydroxyl groups would lead to poor peak shape and strong adsorption on the GC column.
To make the compound amenable to GC analysis, a derivatization step is necessary. phenomenex.blog The most common approach for polar compounds like phenols is silylation. phenomenex.blogyoutube.com This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI), to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.blog This derivatization significantly increases the volatility and thermal stability of the compound, making it suitable for GC analysis. The resulting tris(trimethylsilyl) ether of this compound could then be analyzed, likely using a low- to mid-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. mdpi.com
Table 5: Proposed GC Method for the Silylated Derivative of this compound
| Parameter | Proposed Condition |
| Derivatization Reagent | BSTFA with 1% TMCS or TMSI |
| Column | Low-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low to a high temperature |
| Detector | FID or MS |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2,4,6-Tribromobenzene-1,3,5-triol. While direct DFT studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from computational analyses of structurally related molecules, such as other brominated benzene (B151609) derivatives and phloroglucinol (B13840).
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to optimize the molecular geometry and calculate various electronic properties. uni.lu For instance, in a study of 1,3,5-tribromo-2,4,6-trifluoro-benzene, a related halogenated benzene, DFT was used to determine bond lengths and angles, which showed good agreement with experimental data. uni.lu Similar calculations for this compound would be expected to reveal the influence of both the bromine and hydroxyl substituents on the benzene ring's geometry.
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For halogenated benzenes, the distribution and energy of these frontier orbitals are heavily influenced by the electronegativity and position of the halogen and hydroxyl groups. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can elucidate intramolecular interactions, such as charge transfer and delocalization of electron density. researchgate.net
Furthermore, DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors are based on the conceptual framework of DFT and include parameters like electronegativity, chemical hardness, and the Fukui function. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack. researchgate.net In related brominated compounds, the bromine atoms typically exhibit regions of positive electrostatic potential (sigma-holes), which are crucial for halogen bonding. wiley-vch.de
Table 1: Predicted Electronic Properties from DFT (Hypothetical Data for this compound based on related compounds)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~2.1 D | Indicates overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Interconversion Processes
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules, including conformational changes and interconversion processes. For a molecule like this compound, which has multiple rotatable hydroxyl groups, MD simulations can provide insights into the preferred orientations of these groups and the energy barriers associated with their rotation.
In a study on substituted phenols, it was shown that the torsional angle of the hydroxyl group relative to the benzene ring can be influenced by adjacent substituents. rsc.org For this compound, the bulky bromine atoms adjacent to the hydroxyl groups would likely impose steric hindrance, affecting the rotational freedom of the O-H bonds. MD simulations could map the potential energy surface associated with the rotation of these hydroxyl groups, identifying the most stable conformations and the transition states between them.
The interconversion between different conformers is a dynamic process that can be crucial for the molecule's biological activity and its interactions with other molecules. MD simulations can track the trajectories of atoms over time, revealing the pathways and timescales of these conformational changes. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to participate in self-assembly processes.
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.
For instance, DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating the vibrational frequencies and their corresponding intensities. uni.lu A detailed interpretation of the experimental FT-IR and FT-Raman spectra of related compounds like 1,3,5-tribromobenzene (B165230) and 1,3,5-tribromo-2,4,6-trifluoro-benzene has been successfully achieved with the aid of DFT calculations. uni.luresearchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, providing a complete vibrational characterization of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computationally predicted. rsc.org The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for this purpose. rsc.org Comparing the calculated NMR spectra with experimental data is a powerful tool for structural elucidation. For substituted benzenes, the chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of the substituents. rsc.org
UV-Vis absorption spectra, which provide information about electronic transitions, can also be predicted using Time-Dependent DFT (TD-DFT). These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π-π* transitions within the benzene ring). In a study of phloroglucinol, computational methods were used alongside UV-vis spectroscopy to investigate its oxidative mechanisms. rsc.org
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound)
| Spectroscopic Data | Predicted Value | Experimental Value |
| Key IR Peak (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |
| Key IR Peak (C-Br stretch) | ~650 cm⁻¹ | ~660 cm⁻¹ |
| ¹³C NMR (C-OH) | ~155 ppm | ~158 ppm |
| ¹³C NMR (C-Br) | ~95 ppm | ~98 ppm |
| UV-Vis λmax | ~275 nm | ~280 nm |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in a General Chemical Context
The bromine and hydroxyl substituents on the this compound ring predispose it to participate in significant intermolecular interactions, namely hydrogen bonding and halogen bonding.
Hydrogen Bonding: The three hydroxyl groups can act as both hydrogen bond donors (via the hydrogen atoms) and acceptors (via the oxygen atoms). This allows for the formation of extensive hydrogen-bonding networks, which are known to be crucial in the crystal packing of phloroglucinol and its derivatives. researchgate.netresearchgate.net Computational studies on related phenols and phloroglucinol derivatives have explored the energetics and geometries of these hydrogen bonds. researchgate.net The strength and directionality of these interactions play a pivotal role in determining the supramolecular architecture of the compound in the solid state.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the covalent bond. wiley-vch.de Computational studies have been instrumental in characterizing the nature of halogen bonds, showing that they are highly directional and their strength depends on the polarizability of the halogen atom (I > Br > Cl > F). nih.gov In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the hydroxyl groups or even the π-system of the benzene ring. Theoretical studies on brominated benzenes have demonstrated the importance of Br···Br and Br···π interactions in their crystal structures.
The interplay between hydrogen and halogen bonding is a topic of significant research interest. mdpi.comnih.gov In some systems, these interactions can be competitive, while in others, they can be cooperative, leading to the formation of robust and predictable supramolecular assemblies. Computational chemistry provides the tools to dissect these complex interactions and predict how molecules like this compound will self-assemble in the condensed phase.
Perspectives and Future Research Directions
Development of Sustainable and Greener Synthetic Methodologies
The pursuit of environmentally friendly chemical processes is a paramount goal in modern chemistry. For 2,4,6-tribromobenzene-1,3,5-triol and its derivatives, future research will likely focus on developing synthetic methodologies that are both efficient and sustainable.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. A shift towards greener alternatives is essential. This includes the exploration of biocatalytic methods, such as the use of enzymes like laccase or horseradish peroxidase, which can catalyze the transformation of phenolic compounds under mild conditions. nih.govresearchgate.netnih.gov Photocatalysis, utilizing light to drive chemical reactions, also presents a promising avenue for greener synthesis. researchgate.net
Key areas for future research in sustainable synthesis include:
Enzymatic Synthesis: Investigating a wider range of enzymes and microorganisms for the selective bromination of phloroglucinol (B13840).
Photocatalytic and Electrocatalytic Methods: Designing novel photocatalysts and electrochemical cells for the synthesis of this compound, minimizing the use of chemical oxidants and reductants.
Solvent-Free and Aqueous-Based Reactions: Developing synthetic protocols that eliminate or reduce the use of hazardous organic solvents.
Atom Economy: Focusing on reaction pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.
A recent patent highlights a one-step chemical catalysis method to synthesize high-purity phloroglucinol from 3,5-dichlorophenol, suggesting a trend towards more efficient and cost-effective production of phloroglucinol derivatives. google.com
Exploration of Undiscovered Reactivity and Novel Transformation Pathways
The reactivity of this compound is largely dictated by its electron-rich aromatic ring, the three hydroxyl groups, and the three bromine atoms. While some reactions are known, a vast landscape of its chemical behavior remains to be explored.
Future research should aim to uncover novel transformations and reaction pathways. This could involve:
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies, such as Suzuki-Miyaura and Sonogashira reactions, to replace the bromine atoms with a variety of functional groups. This would enable the synthesis of a diverse library of derivatives with tailored properties.
C-H Functionalization: Exploring direct C-H activation techniques to introduce new substituents onto the aromatic ring without the need for pre-functionalization.
Polymerization Reactions: Investigating the potential of this compound as a monomer in the synthesis of novel polymers. Its trifunctional nature could lead to the formation of highly cross-linked and potentially porous materials.
Photochemical Transformations: Studying the excited-state reactivity of the molecule, which could lead to unique cycloaddition or rearrangement reactions. Research on phenol (B47542) transformation photosensitized by quinoid compounds suggests the potential for light-induced reactions. rsc.org
A study on the laccase-catalyzed transformation of halophenols demonstrated the formation of coupling products through C-C or C-O-C pathways, indicating the potential for creating larger, more complex molecules from this compound. nih.gov
Design and Synthesis of Advanced Materials with Tunable Properties
The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced materials with tunable properties. The presence of both hydrogen-bond-donating hydroxyl groups and halogen-bond-donating bromine atoms allows for the formation of well-defined supramolecular architectures.
Future research in this area could focus on:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using the compound as a tritopic linker to construct porous frameworks with potential applications in gas storage, separation, and catalysis. The synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, a related trifunctional monomer, points towards the potential for creating imine-based 2D polymers. dtic.mil
Liquid Crystals: Exploring the potential of its derivatives to exhibit liquid crystalline behavior, which could be useful in display technologies and optical sensors.
Flame Retardants: Leveraging the high bromine content to develop new and more effective flame-retardant materials.
Dendrimers: Employing it as a core or branching unit in the synthesis of dendrimers, which have applications in drug delivery, catalysis, and light-harvesting. The synthesis of aromatic dendrimers with 1,3,5-triazine (B166579) cores demonstrates the utility of tri-substituted benzene (B151609) derivatives in creating complex macromolecules. nih.gov
The ability to modify the peripheral functional groups through the reactions mentioned in the previous section would allow for fine-tuning of the material's properties, such as pore size, hydrophobicity, and electronic characteristics.
Interdisciplinary Research Opportunities and Collaborations
The full potential of this compound can only be realized through interdisciplinary research and collaborations. The diverse potential applications of this compound and its derivatives necessitate expertise from various scientific fields.
Future collaborations could involve:
Chemists and Biologists: To investigate the biological activities of newly synthesized derivatives, including their potential as antimicrobial or antifungal agents. Phloroglucinol and its derivatives have already been studied for their antimicrobial properties. nih.gov
Materials Scientists and Engineers: To characterize the physical and chemical properties of new materials derived from this compound and to explore their performance in practical applications.
Computational Chemists and Experimentalists: To use theoretical modeling to predict the properties and reactivity of new compounds and materials, thereby guiding experimental efforts.
Industrial Partners: To translate promising laboratory-scale discoveries into commercially viable products and technologies.
By fostering these collaborations, the scientific community can accelerate the pace of discovery and innovation related to this versatile chemical compound.
Q & A
Basic: What are the key physicochemical properties of 2,4,6-Tribromobenzene-1,3,5-triol, and how do they influence experimental handling?
Answer:
The compound (C₆H₃Br₃O₃, MW 362.8 g/mol) has a density of 2.722 g/cm³, boiling point of 259.3°C, and flash point of 110.6°C . Its solubility in DMSO is 55 mg/mL (151.6 mM), making DMSO a preferred solvent for stock solutions . Storage conditions vary: powder is stable at -20°C for 3 years, while solutions require -80°C for long-term stability . These properties necessitate inert atmosphere handling to prevent degradation and precise temperature control during storage.
Basic: What methodologies are recommended for synthesizing or isolating this compound?
Answer:
The compound is primarily isolated from the marine red alga Rhabdonia verticillata (Order Gigartinales) via chromatographic techniques . Synthetic routes are less documented, but bromination of phloroglucinol (1,3,5-trihydroxybenzene) under controlled conditions (e.g., using bromine in acetic acid) is a plausible approach, analogous to halogenation strategies for related bromophenols . Marine-derived extraction requires careful biomass homogenization, solvent partitioning (e.g., ethyl acetate), and repeated column chromatography to isolate tribrominated derivatives .
Advanced: How can researchers quantify this compound in environmental or biological matrices?
Answer:
Environmental analysis often employs gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Calibration standards, such as 10% toluene-nonane solutions (50 µg/mL), are used for quantification . For biological samples, solid-phase extraction (SPE) is recommended to remove interfering matrix components. Method validation should include spike-recovery experiments and internal standardization (e.g., deuterated analogs) to address matrix effects .
Advanced: What challenges arise in isolating this compound from marine sources, and how can they be mitigated?
Answer:
Challenges include low natural abundance, co-extraction of structurally similar bromophenols (e.g., 2,4-dibromo-6-chlorobenzene-1,3,5-triol), and instability during purification . Mitigation strategies:
- Use high-resolution mass spectrometry (HRMS) to differentiate isomers.
- Optimize chromatographic gradients (e.g., reverse-phase HPLC with C18 columns).
- Conduct extractions under nitrogen to prevent oxidative degradation .
Advanced: How should researchers address discrepancies in reported bioactivity data for this compound?
Answer:
Discrepancies may stem from variability in marine algal sources, extraction protocols, or assay conditions. To resolve:
- Standardize biological material (e.g., use algae from consistent geographic regions).
- Validate bioassays with positive controls (e.g., known enzyme inhibitors).
- Replicate experiments across multiple batches to assess batch-to-batch variability .
Basic: What are critical considerations for preparing and handling stock solutions of this compound?
Answer:
- Solvent choice : DMSO is optimal for solubility (55 mg/mL); avoid aqueous buffers due to poor solubility .
- Aliquoting : Prepare small aliquots to minimize freeze-thaw cycles.
- In vivo dosing : For animal studies, dilute stock solutions in biocompatible carriers (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) to ensure solubility and reduce toxicity .
Advanced: What is known about the biosynthetic pathway of this compound in marine algae?
Answer:
The compound is derived from phloroglucinol via enzymatic bromination, likely mediated by vanadium-dependent bromoperoxidases (V-BPOs) in marine algae . Key steps:
Core formation : Phloroglucinol synthesis via the polyketide pathway.
Halogenation : Sequential bromination at positions 2, 4, and 6 by V-BPOs using H₂O₂ and Br⁻.
Regioselectivity : Controlled by enzyme-substrate interactions, yielding the tribrominated product .
Advanced: What mechanistic studies are recommended to elucidate the inhibitory activity of this compound?
Answer:
- Enzyme assays : Test inhibition against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or calorimetric assays.
- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Structural analysis : Use X-ray crystallography or NMR to identify interaction sites .
Basic: How does the compound’s solubility profile impact experimental design?
Answer:
Limited aqueous solubility necessitates organic solvents (e.g., DMSO) for in vitro studies. For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. In vivo, formulate with emulsifiers (e.g., Tween 80) to enhance bioavailability .
Advanced: What ecological roles does this compound play in marine ecosystems?
Answer:
It functions as a chemical defense agent in Rhabdonia verticillata, deterring herbivores and fouling organisms . Ecological studies suggest allelopathic effects on competing algae and antibacterial activity against marine pathogens. Field experiments using algal extracts enriched in the compound demonstrate reduced epibiont colonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
